molecular formula C23H21N3O3S B2948783 N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207011-91-3

N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2948783
CAS No.: 1207011-91-3
M. Wt: 419.5
InChI Key: ATOYPRCQQNKFLX-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a synthetic thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core. The molecule features a 4-methoxyphenyl substituent at the 7-position of the thienopyrimidine ring and an acetamide group at the 3-position, which is further substituted with a 3-ethylphenyl moiety.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-15-5-4-6-17(11-15)25-20(27)12-26-14-24-21-19(13-30-22(21)23(26)28)16-7-9-18(29-2)10-8-16/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOYPRCQQNKFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on recent studies.

1. Chemical Structure and Synthesis

The compound has the molecular formula C29H26N4O3SC_{29}H_{26}N_{4}O_{3}S and a molecular weight of 510.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities.

Synthesis Methodology:
The synthesis of this compound involves several steps including the reaction of 4-methoxyphenyl and ethyl derivatives with thieno[3,2-d]pyrimidine intermediates. Detailed synthetic pathways can be found in literature focusing on similar compounds within this chemical class .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study:
A study conducted by Fayad et al. (2019) examined a library of thieno[3,2-d]pyrimidine compounds for their effects on multicellular tumor spheroids. The results indicated that derivatives with an ethyl group exhibited enhanced cytotoxicity compared to their methylated counterparts .

2.2 Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also demonstrated significant antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains and fungi .

Research Findings:
A review article noted that compounds containing thiophene and indole structures often interact with multiple cellular targets, leading to diverse biological effects including antimicrobial activity .

The mechanism by which this compound exerts its biological effects involves:

  • Targeting Kinases: Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Inducing Apoptosis: The ability to trigger programmed cell death in cancer cells has been observed in related thieno[3,2-d]pyrimidine derivatives.

4. Therapeutic Potential

Given its structural features and biological activities, this compound may serve as a lead for developing new anticancer agents or antimicrobial drugs. Further research is necessary to elucidate its full therapeutic potential and optimize its efficacy.

5.

This compound represents a promising candidate in the realm of medicinal chemistry with notable anticancer and antimicrobial properties. Continued investigation into its biological mechanisms and therapeutic applications will be essential for advancing its development as a pharmaceutical agent.

Data Summary Table

PropertyValue
Molecular FormulaC29H26N4O3S
Molecular Weight510.6 g/mol
Anticancer ActivityYes (induced apoptosis)
Antimicrobial ActivityYes (effective against bacteria)
Key Structural FeaturesThieno[3,2-d]pyrimidine core

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) and methoxy (-OCH₃) groups in the molecule are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductReference
Sulfanyl oxidationH₂O₂ in acetic acidSulfoxide (-SO-) or sulfone (-SO₂-) formation at the thioether linkage
Methoxy demethylationHBr in glacial acetic acidReplacement of -OCH₃ with -OH on the 4-methoxyphenyl group

Key Findings :

  • Sulfanyl oxidation enhances polarity, potentially improving solubility for biological applications.

  • Demethylation of the methoxy group generates a phenolic -OH, enabling further functionalization (e.g., glycosylation) .

Reduction Reactions

The 4-oxo group and acetamide functionality participate in reduction reactions.

Reaction TypeReagents/ConditionsProductReference
Keto group reductionNaBH₄/CeCl₃ or catalytic hydrogenationConversion of 4-oxo to 4-hydroxy derivative
Amide reductionLiAlH₄ in anhydrous THFReduction of acetamide to ethylamine side chain

Key Findings :

  • Reduction of the keto group stabilizes the thienopyrimidine core, altering its electronic profile .

  • Amide reduction is rare under mild conditions but feasible with strong reducing agents .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic and heterocyclic positions.

Reaction TypeReagents/ConditionsProductReference
Aromatic halogenationCl₂/FeCl₃ or Br₂/AlBr₃Halogen introduction at activated positions on phenyl rings
Nucleophilic displacementK₂CO₃/R-X (alkylation)Alkylation of the pyrimidine nitrogen

Key Findings :

  • Halogenation at the 4-methoxyphenyl ring enhances intermolecular interactions in drug-receptor binding.

  • Alkylation modifies the compound’s steric and electronic properties, influencing bioactivity.

Hydrolysis Reactions

The acetamide and ester-like linkages undergo hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductReference
Amide hydrolysis6M HCl, refluxCleavage to carboxylic acid and 3-ethylphenylamine

Key Findings :

  • Hydrolysis is critical for prodrug activation or metabolite formation in pharmacokinetic studies .

Cyclization and Rearrangements

Intramolecular reactions can generate fused heterocycles.

Reaction TypeReagents/ConditionsProductReference
Thermal cyclizationDMF, 120°CFormation of fused quinazoline derivatives

Key Findings :

  • Cyclization expands structural diversity, enabling exploration of novel bioactivity .

Comparison with Similar Compounds

7-Position Substituents

  • Target Compound : 4-Methoxyphenyl (electron-donating group).
  • : 4-Fluorophenyl (electron-withdrawing group) .
  • : Benzyl (hydrophobic group) .

The 4-methoxyphenyl group in the target compound may enhance solubility compared to the unsubstituted phenyl () but reduce electrophilicity relative to the 4-fluorophenyl analog () .

3-Position Substituents

  • Target Compound : Acetamide linked to 3-ethylphenyl.
  • : Acetamide linked to 3-methoxybenzyl .
  • : Acetamide linked to 2-chloro-4-methylphenyl .
  • : Thioacetamide linked to 3-methoxyphenyl .

The 3-ethylphenyl group in the target compound introduces moderate hydrophobicity, intermediate between the polar 3-methoxybenzyl () and the sterically hindered 2-chloro-4-methylphenyl () . The thioether in may confer distinct electronic properties .

Data Table: Structural and Physicochemical Comparison

Compound Name 7-Substituent 3-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxyphenyl N-(3-Ethylphenyl)acetamide C₂₃H₂₁N₃O₃S 431.50 (calc.) Not reported in evidence
2-[7-(4-Fluorophenyl)-4-oxo... () 4-Fluorophenyl N-(3-Methoxybenzyl)acetamide C₂₂H₁₈FN₃O₃S 423.46 CAS: 1207013-18-0
N-(2-Chloro-4-methylphenyl)... () Phenyl N-(2-Chloro-4-methylphenyl) C₂₁H₁₆ClN₃O₂S 409.89 H-Bond Donor: 1; Acceptor: 4
2-((3-Benzyl-4-oxo... () Benzyl Thio-N-(3-methoxyphenyl)acetamide C₂₂H₁₉N₃O₃S₂ 437.53 pKa: 12.77; Density: 1.35 g/cm³

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